![molecular formula C9H18N2O2S B13195348 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propane-1-sulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a sulfonyl group attached to a propane chain and a diazaspiro core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazaspiro core allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced diazaspiro compounds, and substituted analogs with varying functional groups.
Aplicaciones Científicas De Investigación
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the diazaspiro core provides structural stability and specificity. These interactions modulate the activity of the target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
2-Azaspiro[3.4]octane: Lacks the sulfonyl group but shares the diazaspiro core.
Spirocyclic Oxindoles: Contain spirocyclic structures with different functional groups.
Oxa-spirocycles: Incorporate an oxygen atom in the spirocyclic unit, enhancing water solubility and reducing lipophilicity.
Uniqueness: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a sulfonyl group and a diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
2-propylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-7-9(8-11)3-4-10-6-9/h10H,2-8H2,1H3 |
Clave InChI |
ARJOHYSITIGLDG-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
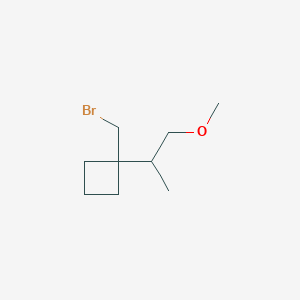
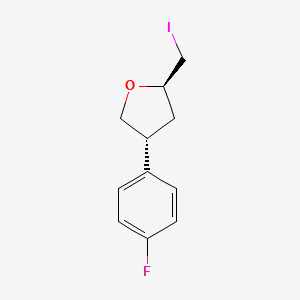


![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
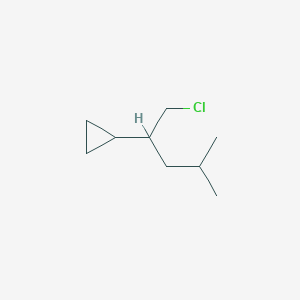
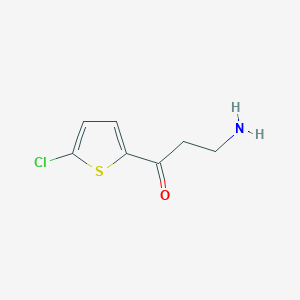
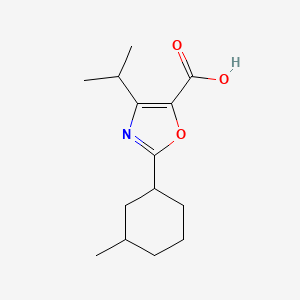

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
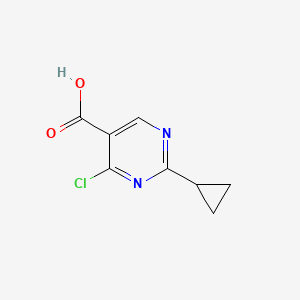
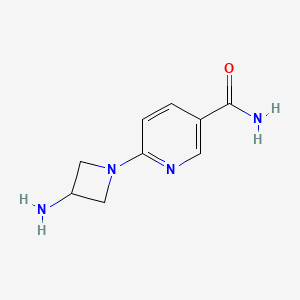
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
